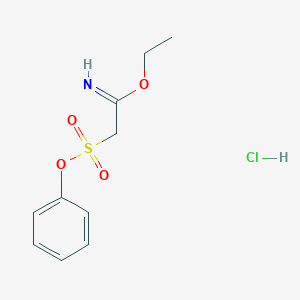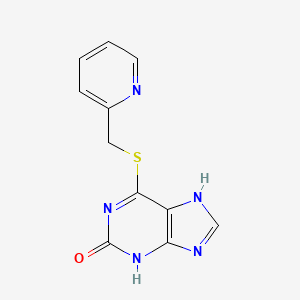
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol is a heterocyclic compound that features a purine core with a pyridylmethylsulfanyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol typically involves the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of cyclization reactions starting from simple precursors like formamide and cyanamide.
Introduction of the Pyridylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where a pyridylmethylsulfanyl group is introduced to the purine core. Common reagents for this step include pyridine derivatives and thiol compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyridylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the pyridylmethylsulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted purine derivatives.
科学的研究の応用
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases like cancer and viral infections.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific interactions with the molecular targets.
類似化合物との比較
Similar Compounds
6-(2-pyridylmethylthio)-9H-purin-2-ol: Similar structure but with a thio group instead of a sulfanyl group.
6-(2-pyridylmethylamino)-9H-purin-2-ol: Contains an amino group instead of a sulfanyl group.
Uniqueness
6-(2-pyridylmethylsulfanyl)-9H-purin-2-ol is unique due to its specific combination of a purine core with a pyridylmethylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
646510-96-5 |
|---|---|
分子式 |
C11H9N5OS |
分子量 |
259.29 g/mol |
IUPAC名 |
6-(pyridin-2-ylmethylsulfanyl)-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C11H9N5OS/c17-11-15-9-8(13-6-14-9)10(16-11)18-5-7-3-1-2-4-12-7/h1-4,6H,5H2,(H2,13,14,15,16,17) |
InChIキー |
YYVNUBZAVPCCQU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CSC2=NC(=O)NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(Anilinomethyl)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12590921.png)
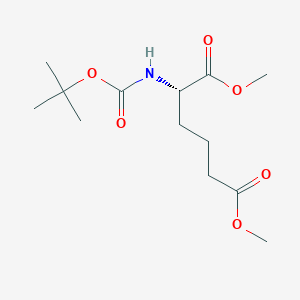

![Hydroxy[3-(propan-2-yl)phenyl]acetonitrile](/img/structure/B12590935.png)
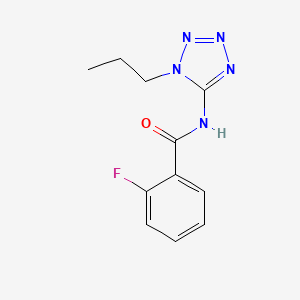
![N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine](/img/structure/B12590943.png)

![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)
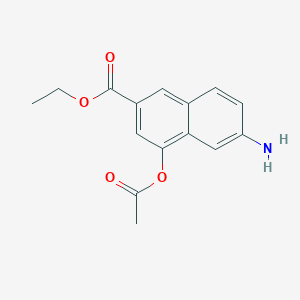
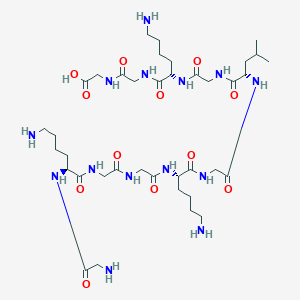
![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
